2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as substituted anilines and diketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-phenylethanol: A simpler analog with similar functional groups but lacking the quinoxaline ring.
1-phenylpropan-2-amine: Shares the phenylethylamine structure but differs in the presence of the quinoxaline moiety.
Quinoxaline derivatives: Various quinoxaline-based compounds with different substituents and biological activities.
Uniqueness
The uniqueness of 2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its complex structure, which combines the quinoxaline ring with phenylethyl and phenylpropyl groups. This unique arrangement contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
843669-41-0 |
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Molecular Formula |
C28H27N5O |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C28H27N5O/c1-19(21-14-6-3-7-15-21)33-26(29)24(25-27(33)32-23-17-9-8-16-22(23)31-25)28(34)30-18-10-13-20-11-4-2-5-12-20/h2-9,11-12,14-17,19H,10,13,18,29H2,1H3,(H,30,34) |
InChI Key |
HKNHSTRDERHVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCC5=CC=CC=C5)N |
Origin of Product |
United States |
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